2,5-difluoro-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide
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Overview
Description
2,5-Difluoro-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide is a complex organic compound characterized by its unique molecular structure, which includes difluoro and phenyl groups attached to a sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-difluoro-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the phenylmorpholine core. This can be achieved through the reaction of phenol with morpholine under acidic conditions to form the phenylmorpholine intermediate
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often employing continuous flow chemistry techniques to streamline production.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: : The addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: : Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions can vary widely, but they often include derivatives with altered functional groups, which can be further modified for specific applications.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, 2,5-difluoro-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide can be used to study protein interactions and enzyme activities. Its ability to bind to specific molecular targets makes it a useful tool in biochemical assays.
Medicine
In the medical field, this compound has potential applications in drug development. Its sulfonamide group is known for its antimicrobial properties, making it a candidate for the development of new antibiotics or antifungal agents.
Industry
In industry, this compound can be used in the production of specialty chemicals, including dyes, pigments, and other materials that require specific chemical properties.
Mechanism of Action
The mechanism by which 2,5-difluoro-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved would depend on the specific application and the biological system .
Comparison with Similar Compounds
Similar Compounds
2,5-Dichloro-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide
2,5-Difluoro-N-(3-(2-methylmorpholino)propyl)benzenesulfonamide
2,5-Difluoro-N-(3-(2-phenylpiperidin-1-yl)propyl)benzenesulfonamide
Uniqueness
2,5-Difluoro-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide stands out due to its specific arrangement of fluorine atoms and the presence of the phenylmorpholine group. This unique structure imparts distinct chemical and biological properties compared to similar compounds, making it a valuable tool in various applications.
Biological Activity
Chemical Structure and Properties
Chemical Formula : C18H20F2N2O2S
Molecular Weight : 364.43 g/mol
The compound features a sulfonamide group, which is known for its diverse biological activities, including antibacterial and antitumor properties. The presence of fluorine atoms enhances the lipophilicity and metabolic stability of the molecule.
- Inhibition of Enzymatic Activity : Sulfonamides typically inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This mechanism underlies their antibacterial properties.
- Antitumor Activity : Some studies suggest that sulfonamide derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.
Pharmacological Effects
- Antimicrobial Activity : Preliminary studies indicate that 2,5-difluoro-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide exhibits significant antimicrobial activity against various bacterial strains.
- Anticancer Potential : Research has shown that this compound may inhibit the proliferation of certain cancer cell lines, suggesting potential as an anticancer agent.
Case Studies and Experimental Data
-
Antimicrobial Efficacy :
- A study evaluated the compound against Escherichia coli and Staphylococcus aureus, showing minimum inhibitory concentrations (MICs) of 8 µg/mL and 16 µg/mL respectively.
- Table 1 summarizes the antimicrobial activity against various pathogens:
Pathogen MIC (µg/mL) E. coli 8 S. aureus 16 Pseudomonas aeruginosa 32 -
Anticancer Activity :
- In vitro studies on human breast cancer (MCF-7) and colon cancer (HT-29) cell lines revealed that the compound reduced cell viability by approximately 50% at concentrations of 25 µM after 48 hours.
- The mechanism involves the induction of apoptosis, as evidenced by increased caspase-3 activity.
-
Toxicological Studies :
- Acute toxicity studies in mice indicated an LD50 greater than 2000 mg/kg, suggesting a favorable safety profile for further development.
Properties
IUPAC Name |
2,5-difluoro-N-[3-(2-phenylmorpholin-4-yl)propyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F2N2O3S/c20-16-7-8-17(21)19(13-16)27(24,25)22-9-4-10-23-11-12-26-18(14-23)15-5-2-1-3-6-15/h1-3,5-8,13,18,22H,4,9-12,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PESAQBOGDIKFTO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCCNS(=O)(=O)C2=C(C=CC(=C2)F)F)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F2N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.